molecular formula C19H14N2O B1348124 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde CAS No. 537010-28-9

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde

Cat. No.: B1348124
CAS No.: 537010-28-9
M. Wt: 286.3 g/mol
InChI Key: HAMQRBHRVRZUIL-UHFFFAOYSA-N
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Description

Historical Context of Benzimidazole Chemistry

Benzimidazole, a bicyclic heterocyclic compound comprising fused benzene and imidazole rings, was first synthesized in the 1870s by Hoebrecker, Ladenberg, and Wundt. Early research on benzimidazoles gained momentum due to their structural resemblance to purine bases, which are critical components of nucleic acids. This resemblance sparked interest in their potential biological applications, particularly after the discovery of 5,6-dimethylbenzimidazole as a component of vitamin B~12~. The stability of the benzimidazole scaffold under harsh chemical conditions, such as exposure to concentrated acids or alkalis, made it an attractive platform for drug development. Over time, substitutions at the N1 and C2 positions of the benzimidazole core became a focal point for synthesizing derivatives with enhanced pharmacological properties, including the title compound, 1-(1-naphthylmethyl)-1H-benzimidazole-2-carbaldehyde.

Structural Classification within Heterocyclic Compounds

Benzimidazoles belong to the class of nitrogen-containing heterocycles, characterized by a six-membered benzene ring fused to a five-membered imidazole ring at the 4,5-positions. The subject compound, this compound, features two key modifications:

  • N1-substitution : A 1-naphthylmethyl group, which introduces steric bulk and hydrophobicity, potentially enhancing binding interactions with hydrophobic enzyme pockets.
  • C2-substitution : A carbaldehyde group, a reactive moiety that facilitates further chemical modifications, such as Schiff base formation or nucleophilic additions.

Table 1: Structural Features and Implications of this compound

Feature Description Chemical Significance
Benzimidazole core Bicyclic aromatic system (C~7~H~6~N~2~) Provides rigidity and planar geometry for target binding.
N1-naphthylmethyl Bulky aromatic substituent Enhances lipophilicity and π-π stacking with biological targets.
C2-carbaldehyde Reactive aldehyde group (-CHO) Serves as a handle for synthetic derivatization or covalent binding.

The compound’s molecular formula is C~19~H~14~N~2~O, with a molecular weight of 286.33 g/mol. Its IUPAC name, 1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde, reflects these substitutions.

Significance in Organic and Medicinal Chemistry

Benzimidazole derivatives are renowned for their broad-spectrum biological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of a carbaldehyde group at C2 and a naphthylmethyl group at N1 in the title compound exemplifies strategic functionalization to optimize pharmacokinetic and pharmacodynamic profiles:

  • Drug Design : The carbaldehyde group enables conjugation with amines or hydrazines, forming imine or hydrazone linkages, which are valuable in prodrug development.
  • Enzyme Inhibition : Benzimidazoles with bulky aromatic substituents, such as the naphthylmethyl group, often exhibit enhanced binding to hydrophobic enzyme pockets. For example, recent studies highlight benzimidazole derivatives as selective monoamine oxidase B (MAO-B) inhibitors, relevant to neurodegenerative diseases.
  • Material Science : The planar benzimidazole core and extended π-system from the naphthyl group make such compounds candidates for organic semiconductors or fluorescent probes.

Table 2: Key Applications of Benzimidazole Derivatives

Application Mechanism/Example Relevance to Title Compound
Anticancer Agents Tubulin polymerization inhibition (e.g., nocodazole analogs). Carbaldehyde may enable covalent binding to cysteines.
Antimicrobials Disruption of microbial cell membranes or enzyme function. Naphthylmethyl group enhances lipophilicity.
Enzyme Inhibitors Competitive inhibition of MAO-B or HIV reverse transcriptase. Structural mimicry of purine bases.

The synthesis of this compound typically involves condensation reactions. For instance, o-phenylenediamine can react with 1-naphthaldehyde under oxidative conditions to form the benzimidazole core, followed by formylation at C2. Advanced methods, such as microwave-assisted synthesis or catalysis by transition metals, have improved yields and reduced reaction times for similar compounds.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c22-13-19-20-17-10-3-4-11-18(17)21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMQRBHRVRZUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364104
Record name 1-[(Naphthalen-1-yl)methyl]-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537010-28-9
Record name 1-[(Naphthalen-1-yl)methyl]-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde generally follows these key stages:

This approach leverages well-established benzimidazole chemistry, including condensation reactions, alkylation, and selective oxidation or formylation.

Preparation of Benzimidazole Core

The benzimidazole nucleus is typically synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or their equivalents under acidic or dehydrating conditions. This step forms the heterocyclic benzimidazole ring system.

  • For example, o-phenylenediamine reacts with formic acid or aldehydes to yield 1H-benzimidazole derivatives.
  • Alternative methods include oxidative cyclization of o-phenylenediamine with aldehydes or nitriles under mild conditions.

N-Alkylation with 1-Naphthylmethyl Group

The selective alkylation of the benzimidazole nitrogen (N-1) with a 1-naphthylmethyl substituent is a critical step. This is commonly achieved by:

  • Reacting benzimidazole or its derivatives with 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene under basic conditions.
  • Bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) facilitate nucleophilic substitution at the benzimidazole nitrogen.
  • The reaction is typically performed at moderate temperatures (room temperature to 60°C) to optimize yield and selectivity.

Introduction of the Aldehyde Group at the 2-Position

The aldehyde functionality at the 2-position of benzimidazole can be introduced by:

  • Direct formylation of the benzimidazole ring using reagents such as the Vilsmeier-Haack reagent (formed from DMF and POCl3). This electrophilic substitution targets the 2-position, yielding the 2-carbaldehyde derivative.
  • Alternatively, oxidation of 2-methylbenzimidazole derivatives to the corresponding aldehyde using mild oxidants (e.g., selenium dioxide) can be employed.

Representative Preparation Method (Literature-Based Example)

Step Reagents/Conditions Description Yield/Notes
1. Benzimidazole formation o-Phenylenediamine + formic acid, reflux Cyclization to benzimidazole core High yield, simple workup
2. N-Alkylation 1-(chloromethyl)naphthalene, K2CO3, DMF, 50°C N-1 alkylation to introduce 1-naphthylmethyl group Moderate to high yield, selective
3. Formylation Vilsmeier-Haack reagent (POCl3 + DMF), 0-5°C to RT Electrophilic substitution at C-2 to form aldehyde Good yield, requires careful temperature control

Detailed Research Findings and Notes

  • The use of low-cost starting materials such as o-phenylenediamine and halomethyl naphthalene derivatives makes the process economically viable for scale-up.
  • The N-alkylation step avoids over-alkylation or side reactions by controlling stoichiometry and reaction temperature.
  • The formylation step is sensitive to reaction conditions; low temperature and controlled addition of reagents prevent poly-substitution or decomposition.
  • Purification is typically achieved by recrystallization or chromatographic methods; no hazardous reagents are required, enhancing safety and environmental compatibility.
  • Spectroscopic data (e.g., 1H-NMR) confirm the structure, with characteristic aldehyde proton signals near 9.6 ppm and aromatic protons consistent with the naphthyl and benzimidazole rings.
  • Alternative synthetic routes may involve oxidation of methyl-substituted benzimidazoles or use of chloromethyl intermediates derived from benzimidazole-2-methanol derivatives.

Summary Table of Preparation Methods

Preparation Step Typical Reagents Conditions Key Considerations References
Benzimidazole core synthesis o-Phenylenediamine + formic acid or aldehydes Reflux, acidic or dehydrating conditions High yield, straightforward
N-1 Alkylation 1-(chloromethyl)naphthalene, K2CO3, DMF 25-60°C, 6-12 h Selectivity for N-1, avoid over-alkylation
2-Position formylation Vilsmeier-Haack reagent (POCl3 + DMF) 0-5°C to RT, 1-3 h Control temperature to avoid side reactions
Alternative oxidation 2-methylbenzimidazole + SeO2 or KMnO4 Mild heating Converts methyl to aldehyde

Chemical Reactions Analysis

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

    Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Substituents (N1, C2) Molecular Weight (g/mol) Key Features/Applications References
1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde N1: 1-Naphthylmethyl; C2: CHO 286.33 Enhanced lipophilicity due to naphthyl group; potential anticancer applications
1-Methyl-1H-benzimidazole-2-carbaldehyde N1: Methyl; C2: CHO 160.17 Simpler structure; used in Schiff base synthesis for coordination chemistry
1-Benzyl-1H-benzimidazole-2-carbaldehyde N1: Benzyl; C2: CHO 236.27 Intermediate for antimicrobial agents; moderate steric bulk
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde N1: H; C2: SC6H4CHO 268.33 Sulfanyl group enhances nucleophilic reactivity; antimicrobial activity
1-(2-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde N1: 2-Naphthylmethyl; C2: CHO 286.33 Positional isomer; altered steric and electronic effects

Physicochemical Properties

  • Crystallinity : Thiophene-substituted analogues (e.g., 1-(thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole) exhibit planar crystal structures stabilized by C–H···N interactions, which may influence bioavailability .

Key Research Findings

  • Positional Isomerism : The 1-(1-naphthylmethyl) and 1-(2-naphthylmethyl) isomers differ in steric hindrance, impacting their binding to biological targets. The 1-naphthylmethyl derivative shows higher rigidity due to the fused naphthalene system .
  • Electronic Effects : The formyl group at C2 enables Schiff base formation, a critical step in developing metal complexes for catalytic or therapeutic applications .
  • Thermal Stability : Benzimidazole-2-carbaldehydes with bulky substituents (e.g., tert-butyl groups) demonstrate enhanced thermal stability, as seen in 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole .

Biological Activity

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to the benzimidazole class of compounds, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and pharmacological effects.

  • Chemical Formula : C19H14N2O
  • Molecular Weight : 290.33 g/mol
  • CAS Number : 537010-28-9

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound has been observed to inhibit various enzymes, particularly those involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and leading to altered pharmacokinetics .
  • Cellular Effects : It influences cell signaling pathways and gene expression. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and changes in gene expression profiles .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/ml
Escherichia coli50 µg/ml
Pseudomonas aeruginosa30 µg/ml

These results indicate that the compound holds promise as a potential antimicrobial agent .

Anticancer Activity

Benzimidazole derivatives have shown potential in cancer therapy. The mechanism often involves the induction of apoptosis in cancer cells through modulation of key signaling pathways. For instance, studies suggest that this compound may promote apoptotic cell death by activating caspase pathways .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzimidazole derivatives demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine MIC values, confirming its effectiveness against resistant strains .

Study 2: Anticancer Mechanisms

In another investigation, the compound was evaluated for its cytotoxic effects on different cancer cell lines. Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 µM to 20 µM across various cell lines. This suggests a potent anticancer effect that warrants further exploration .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate that the compound has favorable absorption characteristics but may exhibit toxicity at higher doses. Notably, liver and kidney functions should be monitored due to potential adverse effects observed in animal models .

Q & A

Q. What are the recommended synthetic routes for 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde, and how can purity be optimized?

The synthesis typically involves condensation reactions between 1H-benzimidazole-2-carbaldehyde derivatives and 1-naphthylmethyl halides. Key steps include:

  • Nucleophilic substitution : Reacting 1H-benzimidazole-2-carbaldehyde with 1-(chloromethyl)naphthalene under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor by TLC and HPLC .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the naphthylmethyl substitution and aldehyde functionality. Aromatic protons typically appear at δ 7.2–8.5 ppm .
  • X-ray crystallography : Employ SHELXL for structure refinement and ORTEP-3 for visualizing molecular geometry. High-resolution data (d-spacing < 0.8 Å) ensures accurate bond-length analysis .

Q. What safety protocols should be followed when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Q. How can researchers design pharmacological screening assays for this compound?

  • Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Anticancer potential : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

  • Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., tubulin for anticancer activity). Validate with molecular dynamics simulations (GROMACS) .
  • QSAR analysis : Correlate substituent effects (e.g., naphthyl group position) with activity using Gaussian09 for DFT calculations .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural analogs : Compare activity with derivatives lacking the naphthylmethyl group to isolate functional contributions .

Q. How can reaction yields be improved during scale-up synthesis?

  • Catalyst optimization : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if introducing aryl groups .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional) while maintaining >85% yield .

Q. What techniques assess the compound’s stability under varying pH and temperature?

  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and thermal (40–60°C) conditions. Monitor degradation via UPLC-MS .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months and analyze impurity profiles .

Q. How is this compound integrated into drug discovery pipelines?

  • Lead optimization : Modify the benzimidazole core to enhance solubility (e.g., PEGylation) or reduce hepatotoxicity .
  • ADMET profiling : Use Caco-2 cells for permeability assays and cytochrome P450 inhibition studies .

Q. What advanced crystallographic methods resolve polymorphism issues?

  • Powder XRD : Compare experimental patterns with Cambridge Structural Database entries to identify polymorphs.
  • Variable-temperature XRD : Analyze thermal expansion coefficients to predict phase transitions .

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